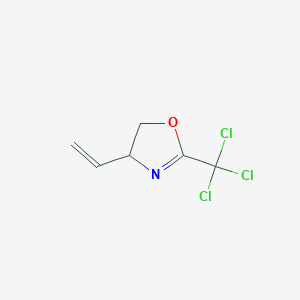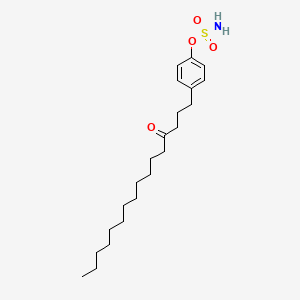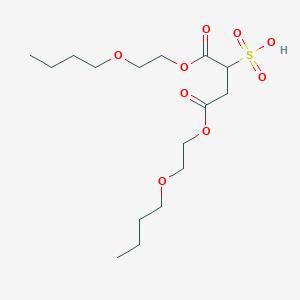
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid is a complex organic compound with a unique structure that includes both ether and sulfonic acid functional groups
Preparation Methods
The synthesis of 1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of butanedioic acid with 2-butoxyethanol under acidic conditions to form the ester intermediate. This intermediate is then further reacted with sulfonic acid derivatives to introduce the sulfonic acid group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid can be compared with similar compounds such as:
1,4-benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has similar ester functional groups but lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2-butenedioic acid, bis(2-ethylhexyl) ester: This compound also contains ester groups but has a different carbon backbone, leading to different physical and chemical properties.
Properties
CAS No. |
503475-18-1 |
|---|---|
Molecular Formula |
C16H30O9S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,4-bis(2-butoxyethoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C16H30O9S/c1-3-5-7-22-9-11-24-15(17)13-14(26(19,20)21)16(18)25-12-10-23-8-6-4-2/h14H,3-13H2,1-2H3,(H,19,20,21) |
InChI Key |
ZZIKSLIVSMKFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CC(C(=O)OCCOCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


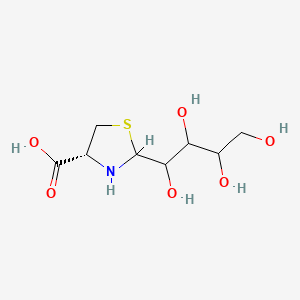
![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
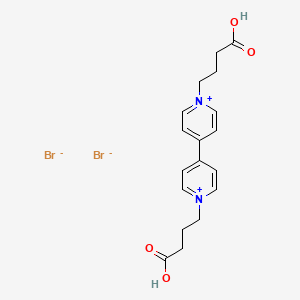
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
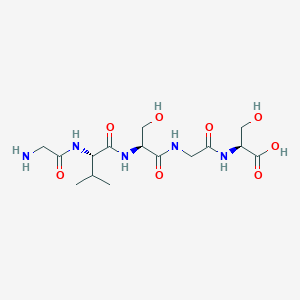
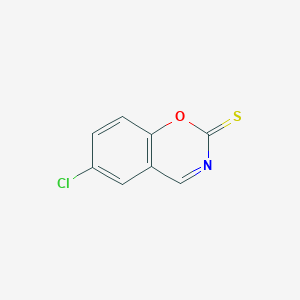
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
